molecular formula C13H16F3N B13649432 3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine

3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine

Cat. No.: B13649432
M. Wt: 243.27 g/mol
InChI Key: CPPLCTCKZFIPJV-UHFFFAOYSA-N
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Description

3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a methyl group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . This compound is of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing various biological processes. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.

  • Molecular Formula: C12H14F3N
  • Molecular Weight: 239.24 g/mol
  • CAS Number: [not available in the sources]
  • IUPAC Name: 3-Methyl-4-(3-trifluoromethylphenyl)piperidine

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a high-throughput screening of chemical libraries against Mycobacterium tuberculosis, this compound was identified as a potential inhibitor, showing promising results in inhibiting bacterial growth with minimal cytotoxicity towards eukaryotic cells .

Table 1: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (µM)Selectivity Index
This compound6.9High
Other tested compoundsVariesVaries

Anticancer Activity

The compound has also been explored for its anticancer properties. A study on piperidine derivatives indicated that modifications to the piperidine structure can enhance anticancer activity. Specifically, derivatives similar to this compound showed improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells .

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound
FaDu12Bleomycin
A549 (Lung cancer)15Doxorubicin

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial and cancerous cells. Preliminary studies suggest that the trifluoromethyl group enhances binding affinity to target proteins, potentially influencing enzyme activity and cellular signaling pathways .

Case Studies

  • Tuberculosis Drug Discovery : In a comprehensive study aimed at identifying new anti-tubercular agents, this compound was highlighted as a lead compound due to its low minimum inhibitory concentration (MIC) and favorable selectivity profile against M. tuberculosis compared to human cells .
  • Cancer Treatment Research : A recent investigation into piperidine derivatives demonstrated that compounds structurally related to this compound exhibited significant apoptosis induction in cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C13H16F3N/c1-9-8-17-6-5-12(9)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,12,17H,5-6,8H2,1H3

InChI Key

CPPLCTCKZFIPJV-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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